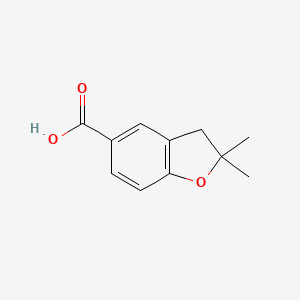

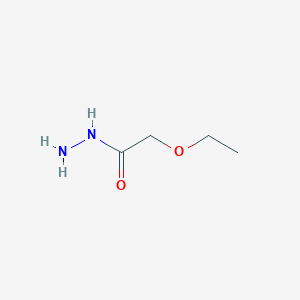

2-chloro-N-propylaniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Glucose Sensing Applications

Scientific Field

Summary of Application

The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

Methods of Application

The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .

Results

The use of poly(N-methylaniline)/chitosan/H2SO4 has shown promise in improving the efficiency of glucose sensors .

Synthesis of Anilines

Scientific Field

Summary of Application

Chloroarenes, such as 2-chloro-N-propylaniline, are often used in the synthesis of anilines .

Methods of Application

The reaction mechanism and the relative activities of these substituents are affected by the structure of the substrates, the nature of the nucleophiles, and the reaction conditions .

Results

The use of chloroarenes in the synthesis of anilines has been found to be effective, although the reaction speed and efficiency can vary based on several factors .

Synthesis of Water-soluble Polyaniline

Scientific Field

Summary of Application

Pure polyaniline (PAni) is insoluble in water. Water-soluble complexes of PAni with different cellulose derivatives were successfully synthesized .

Methods of Application

The synthesis involves chemical oxidation polymerization of aniline in an aqueous solution of cellulose derivatives .

Results

The resulting water-soluble complexes of PAni have potential applications in various fields due to their improved solubility .

Palladium-Catalyzed Amination

Summary of Application

Palladium-catalyzed amination is a common method used in the synthesis of anilines .

Methods of Application

This method involves the reaction of secondary amines, primary amines, and ammonia equivalents with palladium catalysts .

Results

The use of palladium-catalyzed amination has been found to be effective in synthesizing anilines, although the reaction speed and efficiency can vary based on several factors .

Synthesis of Substituted Polyanilines

Summary of Application

Substituted polyanilines have been synthesized for various applications due to their improved solubility and processability .

Methods of Application

The synthesis involves chemical oxidation polymerization of aniline in an aqueous solution .

Results

The resulting substituted polyanilines have potential applications in various fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .

Multistep Synthesis

Summary of Application

Multistep synthesis is a common method used in the synthesis of complex organic compounds .

Methods of Application

This method involves a series of chemical reactions, each of which adds one or more atoms to the growing organic molecule .

Results

Multistep synthesis has been found to be effective in synthesizing complex organic compounds, although the reaction speed and efficiency can vary based on several factors .

Propiedades

IUPAC Name |

2-chloro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWGYBJTIFPBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569654 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-propylaniline | |

CAS RN |

55238-18-1 | |

| Record name | 2-Chloro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)